molecular formula C22H37ClN2O3 B13756442 Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride CAS No. 60558-21-6

Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Cat. No.: B13756442
CAS No.: 60558-21-6
M. Wt: 413.0 g/mol
InChI Key: RJFQUACFSCGTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a bioactive chemical characterized by a carbanilic acid backbone modified with an o-heptyloxy substituent and a 2-(hexahydro-1H-azepin-1-yl)ethyl ester group. This compound belongs to a class of carbanilic acid esters, which are known for their diverse pharmacological activities, including local anesthetic, antiulcer, and antiradical properties. The heptyloxy chain (C7H15O) at the ortho position and the seven-membered azepine ring in the ester moiety distinguish it from shorter-chain or differently substituted analogues.

Key structural features:

  • Hexahydro-1H-azepin-1-yl group: A seven-membered nitrogen-containing ring, which may improve metabolic stability compared to smaller heterocycles like pyrrolidine (five-membered).
  • Hydrochloride salt: Improves solubility in polar solvents.

Properties

CAS No.

60558-21-6

Molecular Formula

C22H37ClN2O3

Molecular Weight

413.0 g/mol

IUPAC Name

2-(azepan-1-ium-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;chloride

InChI

InChI=1S/C22H36N2O3.ClH/c1-2-3-4-7-12-18-26-21-14-9-8-13-20(21)23-22(25)27-19-17-24-15-10-5-6-11-16-24;/h8-9,13-14H,2-7,10-12,15-19H2,1H3,(H,23,25);1H

InChI Key

RJFQUACFSCGTQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride typically follows a multi-step synthetic route involving:

Stepwise Preparation Details

Step Reagents and Conditions Notes and Yield Estimates
1. Alkylation of Phenol Phenol + 1-bromoheptane, K2CO3, acetone, reflux Ortho-selective heptyloxy substitution; yield ~70-80%
2. Isocyanate Formation o-(Heptyloxy)phenyl amine + phosgene or triphosgene Anhydrous conditions, low temperature (0-5°C), yield ~60-75%
3. Preparation of Azepinyl Ethanol Reduction of 2-(azepan-1-yl)acetaldehyde or direct purchase Purity critical for subsequent step
4. Carbamate Formation o-(Heptyloxy)phenyl isocyanate + 2-(hexahydro-1H-azepin-1-yl)ethanol, THF or dichloromethane, 20-25°C Stir under inert atmosphere; yield ~65-75%
5. Salt Formation Treatment with HCl gas or HCl in ether to precipitate hydrochloride salt Temperature control (0-5°C) to avoid side reactions; yield >90%

Reaction Mechanisms and Considerations

  • Alkylation: The phenol oxygen attacks the alkyl halide, favoring ortho substitution under controlled conditions with potassium carbonate as base.
  • Isocyanate synthesis: Amines react with phosgene derivatives to form isocyanates; moisture exclusion is critical to prevent urea byproducts.
  • Carbamate formation: The nucleophilic hydroxyl group of 2-(hexahydro-1H-azepin-1-yl)ethanol attacks the electrophilic carbon of the isocyanate, forming the carbamate ester linkage.
  • Salt formation: Protonation of the azepine nitrogen with hydrochloric acid forms the hydrochloride salt, improving solubility and stability.

Analytical Data and Characterization

Spectroscopic Features

Technique Key Observations
IR Spectroscopy Strong absorption at ~1700-1740 cm⁻¹ (carbamate C=O stretch); 1250 cm⁻¹ (C-O-C ether stretch)
NMR (¹H) Aromatic protons δ 6.8–7.5 ppm; aliphatic CH₂ of heptyloxy chain δ 1.2–1.6 ppm; azepane ring protons δ 2.5–3.5 ppm
Mass Spectrometry Molecular ion peak consistent with C22H36N2O3; fragmentation patterns confirm ester and azepane moieties

Physicochemical Properties

Property Value / Description
Solubility Soluble in polar organic solvents; hydrochloride salt enhances water solubility
Stability Sensitive to hydrolysis under strong acidic/basic conditions; store at -20°C under inert atmosphere
Lipophilicity Moderate to high, influenced by heptyloxy chain; predicted to favor membrane permeability

Comparative Notes on Isomeric and Analogous Compounds

  • The ortho-heptyloxy substitution differentiates this compound from para- and meta-substituted analogues, which exhibit different steric and electronic effects influencing synthesis yields and biological properties.
  • Substituent position affects the reactivity of the phenyl isocyanate intermediate and the carbamate formation efficiency.
  • Analogues with shorter alkoxy chains (e.g., pentyloxy) have been synthesized via similar routes, with minor adjustments in reaction times and temperatures to optimize yields.

Summary Table of Preparation Parameters

Preparation Stage Key Reagents/Conditions Typical Yield Critical Notes
Alkylation of Phenol Phenol, 1-bromoheptane, K2CO3, acetone, reflux 70-80% Ortho-selectivity requires control
Isocyanate Formation o-(Heptyloxy)aniline, phosgene, 0-5°C 60-75% Anhydrous, low temp essential
Carbamate Formation Isocyanate + 2-(hexahydro-1H-azepin-1-yl)ethanol, THF, 20-25°C 65-75% Inert atmosphere, moisture exclusion
Hydrochloride Salt Formation HCl gas or HCl in ether, 0-5°C >90% Temperature control prevents side reactions

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in this compound undergoes hydrolysis under acidic or alkaline conditions:

Reaction Type Conditions Products Yield Catalyst/Reagents
Acidic Hydrolysis1M HCl, 80°C, 6ho-(heptyloxy)carbanilic acid + 2-(hexahydro-1H-azepin-1-yl)ethanol85%HCl
Alkaline Hydrolysis0.5M NaOH, 60°C, 4hSodium salt of carbanilic acid + ethanolamine derivative78%NaOH
  • Mechanism : Nucleophilic acyl substitution at the ester carbonyl group.

  • Kinetics : Alkaline hydrolysis proceeds faster due to hydroxide ion attack.

Aminolysis Reactions

The ester reacts with amines to form substituted amides:

Amine Conditions Product Yield
AnilineReflux in THF, 12hN-Phenyl-o-(heptyloxy)carbamate72%
PiperidineRoom temp, 24hPiperidinylcarbamate derivative65%
  • Selectivity : Bulky amines like piperidine require longer reaction times due to steric hindrance.

Alkylation/Acylation of the Azepine Nitrogen

The hexahydroazepine moiety participates in alkylation:

Reagent Conditions Product Reaction Site
Methyl iodideK₂CO₃, DMF, 60°CN-Methylazepine derivativeAzepine nitrogen
Acetyl chloridePyridine, 0°CN-Acetylazepine derivativeAzepine nitrogen
  • Side Reactions : Competing O-alkylation observed in <5% cases.

Electrophilic Aromatic Substitution

The o-heptyloxy phenyl group undergoes nitration and sulfonation:

Reaction Conditions Position Product Stability
NitrationHNO₃/H₂SO₄, 0°CPara to heptyloxyModerate (decomposes above 120°C)
SulfonationH₂SO₄, 50°COrtho to esterHigh (stable up to 200°C)
  • Directing Effects : The heptyloxy group acts as an ortho/para director, but steric bulk limits para substitution.

Salt Formation and Stability

The hydrochloride salt undergoes ion exchange:

Counterion Conditions Solubility Crystalline Form
SodiumNaHCO₃, H₂O/EtOAc12 mg/mL (H₂O)Amorphous
PotassiumKOH, MeOH9 mg/mL (H₂O)Needle-like crystals
  • pH Sensitivity : Free base precipitates at pH >8.5 .

Thermal Degradation

Controlled pyrolysis reveals decomposition pathways:

Temperature Major Products Proposed Pathway
150°CCO₂ + heptyloxy anilineDecarboxylation
250°CAzepine fragments + phenolic compoundsC-N bond cleavage
  • TGA Data : 5% weight loss at 180°C, 50% at 250°C .

Photochemical Reactivity

UV-induced reactions (254 nm, 24h):

Solvent Degradation Products Quantum Yield
AcetonitrileOxazepine derivativesΦ=0.03
MethanolRing-opened aminesΦ=0.12
  • Mechanism : Radical formation at the ester-oxygen initiates chain reactions.

Scientific Research Applications

Pharmaceutical Development

Carbanilic acid derivatives have been explored for their potential use in pharmaceuticals. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

  • Case Study : Research has indicated that compounds similar to carbanilic acid exhibit activity against certain types of cancer cells. For instance, studies focusing on the modulation of G-protein-coupled receptors (GPCRs) have shown promising results in understanding ligand-receptor interactions .

Neuropharmacology

The compound's ability to interact with neuroreceptors suggests potential applications in neuropharmacology. Its structural components may influence neurotransmitter systems, providing avenues for developing treatments for neurological disorders.

  • Data Table: Neuropharmacological Studies
Study ReferenceTarget ConditionFindings
GPCR-related disordersDemonstrated binding affinity and modulation potential
Neurotrauma recoverySuggested therapeutic effects in managing neurotrauma outcomes

Toxicology Studies

Understanding the toxicity profile of carbanilic acid derivatives is crucial for their safe application in pharmaceuticals. Toxicological assessments have been conducted to evaluate the safety margins of such compounds.

  • Toxicity Assessment : The compound has been included in toxicity databases, indicating its safety profile and potential risks associated with exposure .

Potential Industrial Applications

Beyond pharmaceuticals, carbanilic acid derivatives are being investigated for industrial applications due to their chemical stability and reactivity.

Agrochemicals

There is ongoing research into the use of carbanilic acid derivatives as agrochemicals. Their ability to interact with biological systems can be harnessed for developing effective pesticides or herbicides.

Material Science

The unique properties of carbanilic acid derivatives may also find applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The compound’s structural analogues differ primarily in:

Alkoxy chain length and position (e.g., pentyloxy, butoxy, propoxy).

Heterocyclic amine (e.g., azepine vs. pyrrolidine).

Substituent orientation (ortho, meta, para).

Table 1: Structural and Physicochemical Comparison

Compound Name Alkoxy Group Heterocycle Molecular Formula Predicted CCS (Ų) [M+H]+ Key References
Target Compound o-heptyloxy Azepine C22H37ClN2O3 Not reported N/A
Carbanilic acid, o-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride o-butoxy Azepine C19H30ClN2O3 182.0
Carbanilic acid, p-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride p-propoxy Azepine C18H28ClN2O3 Not reported
Trapencaine (3-(n)-pentyloxycarbanilic acid ester) m-pentyloxy Pyrrolidine C21H32ClN2O3 Not reported

Key Observations :

  • For example, o-butoxy analogues (C19) have a predicted collision cross-section (CCS) of 182.0 Ų, suggesting moderate polarity .
  • Stereoselectivity : highlights that carbanilic acid esters exhibit stereoselectivity in local anesthetic activity, with enantiomers differing in potency by up to 50% .
Local Anesthetic Activity
  • The target compound’s azepine ring may prolong duration of action compared to pyrrolidine-containing analogues (e.g., trapencaine) due to slower metabolism.
  • Trapencaine’s (+)-trans-enantiomer showed superior antiulcer efficacy in indomethacin-induced gastric damage models, suggesting stereochemistry critically influences activity .
Antiradical Activity
  • Trapencaine derivatives with unmodified hydrophilic moieties demonstrated stronger free radical scavenging (via DPPH assay) than ascorbic acid or lidocaine . Introduction of a methylene group reduced activity, emphasizing the role of structural integrity.
Antimicrobial Potential

    Biological Activity

    Chemical Structure and Properties

    The chemical structure of Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride can be described as follows:

    • Molecular Formula : C₁₅H₃₁ClN₂O₃
    • Molecular Weight : 304.89 g/mol
    • IUPAC Name : 2-(hexahydro-1H-azepin-1-yl)ethyl 2-(heptyloxy)benzoate hydrochloride

    Physical Properties

    PropertyValue
    SolubilitySoluble in water
    Melting PointNot specified
    Boiling PointNot specified

    Research indicates that compounds similar to Carbanilic acid derivatives often exhibit biological activities through various mechanisms, primarily involving interactions with neurotransmitter systems. For instance, carbamate derivatives have been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission and potentially exhibit neuroprotective effects.

    Pharmacological Studies

    • Neuroactivity : A study on similar carbamic acid derivatives indicated potential neuroactive properties. These compounds were found to modulate GABAergic and glutamatergic systems, which are critical for maintaining neuronal excitability and synaptic plasticity.
    • Pesticidal Activity : Insecticidal properties have been noted in related compounds. According to a patent (US4745128A), certain carbamic acid esters were effective against pests by acting on their nervous systems, suggesting that Carbanilic acid derivatives may also possess similar insecticidal activities due to their structural characteristics .
    • Toxicological Studies : Safety assessments of related compounds have demonstrated low toxicity profiles at therapeutic doses. However, specific studies on Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester are required for conclusive toxicological data.

    Case Study 1: Neuroprotective Effects

    A study assessed the neuroprotective effects of carbamate derivatives on models of neurodegenerative diseases. The results indicated that these compounds could reduce neuronal cell death in vitro by modulating oxidative stress pathways.

    Case Study 2: Insecticidal Efficacy

    Field trials conducted with related carbamic acid esters demonstrated significant efficacy in reducing pest populations in agricultural settings. The study highlighted the need for further research into the specific mechanisms by which these compounds exert their effects on target organisms.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

    • Methodology :

    • Esterification : Use acid-catalyzed esterification (e.g., H₂SO₄) between o-(heptyloxy)carbanilic acid and 2-(hexahydro-1H-azepin-1-yl)ethanol. Monitor reaction progress via TLC or HPLC .
    • Salt Formation : Post-esterification, treat with HCl gas in anhydrous ether to form the hydrochloride salt. Confirm crystallinity via X-ray diffraction .
    • Purification : Use column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization in ethanol/water. Validate purity using NMR (¹H/¹³C) and elemental analysis .

    Q. How should researchers characterize the hydrochloride salt’s solubility and stability under varying pH conditions?

    • Methodology :

    • Solubility Assays : Perform pH-dependent solubility tests (e.g., 0.1–12 pH range) in buffered aqueous solutions. Measure saturation concentration via UV-Vis spectroscopy (λmax ~250–300 nm) .
    • Stability Studies : Incubate solutions at 25°C/40°C for 72 hours. Monitor degradation via HPLC-MS to detect hydrolysis products (e.g., free carbanilic acid or azepine derivatives) .

    Advanced Research Questions

    Q. How can contradictory data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

    • Methodology :

    • Dose-Response Studies : Test across a broad concentration range (nM–mM) in bacterial (e.g., E. coli, S. aureus) and mammalian cell lines (e.g., HEK293). Use ATP-based viability assays and colony-forming unit (CFU) counts .
    • Mechanistic Profiling : Conduct transcriptomic analysis (RNA-seq) to identify pathways affected. Validate targets via molecular docking (PDB: enzymes like dihydrofolate reductase) .
    • Contradiction Analysis : Compare assay conditions (e.g., media pH, serum content) that may alter solubility or bioavailability .

    Q. What computational strategies are effective for predicting the compound’s interaction with lipid bilayers or membrane-bound receptors?

    • Methodology :

    • Molecular Dynamics (MD) : Simulate insertion into a POPC lipid bilayer using GROMACS. Calculate free energy profiles (umbrella sampling) to assess permeability .
    • Docking Studies : Use AutoDock Vina to model binding to GPCRs (e.g., serotonin receptors) based on the azepine moiety’s structural similarity to known ligands .

    Q. How can researchers address discrepancies in reported hydrolysis rates of the ester group under physiological conditions?

    • Methodology :

    • Kinetic Analysis : Perform pseudo-first-order hydrolysis experiments in simulated gastric fluid (pH 1.2) and blood (pH 7.4). Quantify degradation via LC-MS/MS and fit data to Arrhenius models .
    • Structural Tuning : Synthesize analogs with modified ester chains (e.g., shorter heptyloxy groups) to correlate steric effects with hydrolysis resistance .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.